4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide
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Overview
Description
4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(naphthalen-2-yl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance . The thiazole ring and naphthalene moiety contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide
- 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide
- 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
Uniqueness
4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide is unique due to the presence of both a thiazole ring and a naphthalene moiety in its structure. This combination imparts distinct chemical properties and enhances its potential for various applications. The compound’s ability to undergo multiple types of chemical reactions and its diverse biological activities further distinguish it from similar compounds .
Properties
Molecular Formula |
C19H13ClN2O2S2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H13ClN2O2S2/c20-16-7-9-17(10-8-16)26(23,24)22-19-21-18(12-25-19)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H,(H,21,22) |
InChI Key |
BLYIZQKTXMNTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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